molecular formula C22H28N4O3 B122033 Blastmycetin F CAS No. 156312-08-2

Blastmycetin F

Cat. No. B122033
M. Wt: 396.5 g/mol
InChI Key: CKUVDIKBGLVWTK-RBZFPXEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Blastmycetin F is a chemical compound that has been synthesized in recent years for scientific research purposes. It has gained attention due to its potential applications in the field of biochemistry and physiology.

Scientific Research Applications

Structural Characterization and Biological Activity

Blastmycetin F, a teleocidin-related metabolite, was isolated from fermentation broths of the actinomycete Streptoverticillium blastmyceticum. Its structure was determined using spectroscopic methods. Interestingly, it was found to bind strongly to phorbol ester receptors, indicating its potential as a potent in vivo tumor promoter, similar in efficacy to teleocidins A-1 and B-4 (Irie et al., 1994). This study provides valuable insights into the structural composition of Blastmycetin F and its biological implications, primarily in the context of tumor promotion activities.

Biosynthetic Pathway of Monoterpenoid Moieties

A significant focus has been on understanding the biosynthetic pathways of teleocidins and their related metabolites, including Blastmycetin F. The biosynthetic pathway of the monoterpenoid moieties of teleocidins, including Blastmycetin F, was proposed based on feeding experiments with D or 13C-labelled precursors. This study also led to the isolation of new teleocidin-related metabolites named blastmycetin D and E (Irie et al., 1990). The research provided a foundation for understanding the biosynthetic processes involved in the production of Blastmycetin F and its related compounds.

properties

CAS RN

156312-08-2

Product Name

Blastmycetin F

Molecular Formula

C22H28N4O3

Molecular Weight

396.5 g/mol

IUPAC Name

(10S,13S)-2-(3,4-dihydro-2H-pyrrole-5-carbonyl)-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-11-one

InChI

InChI=1S/C22H28N4O3/c1-12(2)20-22(29)24-13(11-27)10-14-18-15(6-4-8-17(18)26(20)3)25-19(14)21(28)16-7-5-9-23-16/h4,6,8,12-13,20,25,27H,5,7,9-11H2,1-3H3,(H,24,29)/t13-,20-/m0/s1

InChI Key

CKUVDIKBGLVWTK-RBZFPXEDSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@@H](CC2=C(NC3=C2C(=CC=C3)N1C)C(=O)C4=NCCC4)CO

SMILES

CC(C)C1C(=O)NC(CC2=C(NC3=C2C(=CC=C3)N1C)C(=O)C4=NCCC4)CO

Canonical SMILES

CC(C)C1C(=O)NC(CC2=C(NC3=C2C(=CC=C3)N1C)C(=O)C4=NCCC4)CO

Other CAS RN

156312-08-2

synonyms

blastmycetin F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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